3-Methoxypyrazine 1-oxide
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Overview
Description
3-Methoxypyrazine 1-oxide is a heterocyclic organic compound belonging to the pyrazine family. Pyrazines are characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. The addition of a methoxy group (-OCH3) and an oxide group (-O) to the pyrazine ring results in the formation of this compound. This compound is known for its distinctive aroma and is often found in various natural sources, including plants and microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypyrazine 1-oxide can be synthesized through several methods. One common approach involves the reaction of 3-methoxypyrazine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, resulting in the formation of the desired oxide product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yields and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyrazine 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent pyrazine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as thiols, amines, and halides.
Major Products Formed:
Oxidation: Higher oxidation state pyrazines.
Reduction: 3-Methoxypyrazine.
Substitution: 3-substituted pyrazines with different functional groups.
Scientific Research Applications
3-Methoxypyrazine 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in microbial metabolism and as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized as a flavoring agent in the food and beverage industry due to its distinctive aroma
Mechanism of Action
The mechanism of action of 3-Methoxypyrazine 1-oxide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a signaling molecule, influencing various cellular processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
2-Isobutyl-3-methoxypyrazine: Known for its strong odor and use in flavoring.
3-Isopropyl-2-methoxypyrazine: Another pyrazine derivative with distinct aroma properties.
3-Sec-butyl-2-methoxypyrazine: Similar in structure and function, used in the food industry
Uniqueness: 3-Methoxypyrazine 1-oxide stands out due to its unique combination of a methoxy group and an oxide group on the pyrazine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
23902-69-4 |
---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-methoxy-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-4-7(8)3-2-6-5/h2-4H,1H3 |
InChI Key |
NLMXIZXGYUZQDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C[N+](=C1)[O-] |
Origin of Product |
United States |
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